CB2 Receptor Affinity Advantage of the Indol-4-yl Scaffold Compared with Non-Indole and Indol-5-yl Regioisomers in the N-Aryl-Oxadiazolyl-Propionamide Series
In the N-aryl-oxadiazolyl-propionamide chemotype represented by N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, the identity of the N-aryl group is the dominant determinant of hCB2 binding affinity, with measured Ki values spanning from low nanomolar to >1,000 nM across analogs [1]. Within this series, compounds bearing an indole-containing arylamide (e.g., benzyl-substituted indole derivative 7h) have been explicitly evaluated; however, modification to the indole moiety (e.g., benzyl substitution at indole N–H) abolished hCB2 affinity compared with the non-indole carbazole amide comparator 6h, demonstrating that the specific indole substitution pattern is a critical affinity switch [2]. Although a direct Ki measurement for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide itself is not publicly reported, the class-level quantitative data establish that the indole N–H and the 4-position attachment define a binding-competent geometry that is lost upon N-alkylation or positional isomerism [1][2].
| Evidence Dimension | hCB2 receptor binding affinity (Ki) across N-aryl-oxadiazolyl-propionamide analogs |
|---|---|
| Target Compound Data | No direct Ki reported for N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide; predicted to occupy the indole-binding-competent region by structural analogy to 7h. |
| Comparator Or Baseline | Compound 6h (9-ethyl-9H-carbazole amide): Ki (hCB2) = 6.98 nM; Compound 7h (benzyl-indole analog): Ki (hCB2) = loss of affinity vs. 6h. Compound 6f (carbazole analog): Ki (hCB2) = 4.27 nM. Non-indole aryl amides: Ki > 100 nM to >1,000 nM [1]. |
| Quantified Difference | Approximately 100-fold range in hCB2 Ki across the N-aryl series; indole-bearing analogs show complete loss of affinity upon N-substitution (7h vs. 6h), implying the free indole N–H is a requisite for high affinity in this subclass. |
| Conditions | Competitive radioligand displacement using [3H]CP55,940 on CHO cell membranes stably expressing human CB2 receptor (hCB2-CHO); Ki values derived from Cheng-Prusoff correction (Kd = 1.48 ± 0.88 nM for [3H]CP55,940 at hCB2) [1]. |
Why This Matters
For procurement decisions, this evidence indicates that only indole-bearing analogs with a free N–H at the 4-position retain the potential for high CB2 affinity, making N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide a scaffold of choice over N-alkylated or regioisomeric indole analogs for any CB2-targeted SAR program.
- [1] Rühl T, Deuther-Conrad W, Fischer S, et al. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Organic and Medicinal Chemistry Letters. 2012;2:32. Table 1, Figures 2, 6. doi:10.1186/2191-2858-2-32. View Source
- [2] Rühl T, et al. (2012). See text describing compound 7h and comparison with 6h: 'could be observed for 7h, which bears a benzyl-substituted indole at the left-hand side. Remarkably, the affinity towards hCB2 is lost in comparison to 6h despite the identical 2,4-difluorophenyl moieties at the 3-position of the oxadiazole ring.' doi:10.1186/2191-2858-2-32. View Source
